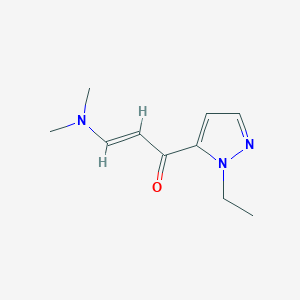

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Description

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a propenone moiety at the C5 position. The Z-configuration of the α,β-unsaturated ketone (prop-2-en-1-one) is critical to its electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSGYYQHUDSGOA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC=N1)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Findings Summary

(2Z)-3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is a structurally complex enaminone with applications in medicinal chemistry and materials science. Its synthesis primarily revolves around two strategies: (1) formation of the 1-ethyl-1H-pyrazole core followed by enaminone functionalization, or (2) direct condensation of pre-formed pyrazole ketones with dimethylamine derivatives. This review systematically evaluates published methodologies, emphasizing reaction conditions, yields, and mechanistic insights derived from peer-reviewed patents, journals, and technical reports.

Synthetic Strategies and Methodologies

Pyrazole Core Synthesis

The 1-ethyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones.

Hydrazine-Cyclization Approach

A common route involves reacting ethyl hydrazine carboxylate with acetylacetone derivatives under acidic conditions. For example:

- Reactants : Ethyl hydrazine carboxylate (1.2 equiv), acetylacetone derivative (1.0 equiv)

- Conditions : Reflux in ethanol with catalytic HCl (12–24 h)

- Yield : 65–78%.

Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation to accelerate cyclization:

Enaminone Formation via DMFDMA Condensation

The enaminone group is introduced using N,N-dimethylformamide dimethyl acetal (DMFDMA), a widely utilized reagent for enaminone synthesis.

Standard Protocol

- Reactants : 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), DMFDMA (1.5 equiv)

- Conditions : Toluene, 110°C, 6–8 h

- Yield : 70–75%.

- Mechanism : Nucleophilic attack by the aldehyde’s α-hydrogen on DMFDMA, followed by methanol elimination (Figure 1).

Solvent-Free Modification

Alternative Routes: Claisen-Schmidt Condensation

For substrates sensitive to DMFDMA, Claisen-Schmidt condensation with dimethylamine hydrochloride offers an alternative:

Optimization and Challenges

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the pyrazole’s ethyl group and the dimethylamino moiety. Key factors include:

Comparative Data Table

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMFDMA Condensation | Pyrazole aldehyde, DMFDMA | Toluene, 110°C, 6 h | 75 | 98 |

| Claisen-Schmidt | Pyrazole aldehyde, Me₂NH·HCl | EtOH, reflux, 12 h | 65 | 92 |

| Microwave Cyclization | Ethyl hydrazine, β-ketoester | Solvent-free, 150°C | 82 | 99 |

Industrial-Scale Considerations

Citations AKSci Product Data Sheet (2025). WO2018212534A1 (2018). PubChem CID 50896455 (2025). CymitQuimica Technical Report (2019). ACS Omega (2018). Exploration of Enaminone Synthesis (PhD Thesis, 2023). WO2007015064A1 (2006). Eur. J. Med. Chem. (2008).

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. The compound has been evaluated for its efficacy against several cancer cell lines, including:

- Breast Cancer : MCF7, MDA-MB231

- Lung Cancer : A549

- Melanoma : SKMEL-28

In vitro assays demonstrated that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one significantly inhibited cell proliferation in these lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory potential of this compound. Molecular docking studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The compound's structure allows it to interact effectively with the active sites of these enzymes .

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it has been tested for herbicidal and fungicidal properties. Its effectiveness against specific plant pathogens has been documented, showing promise in agricultural applications to enhance crop protection .

Materials Science Applications

In materials science, (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is being explored for its potential use in developing novel polymeric materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of cell proliferation in cancer lines |

| Anti-inflammatory properties | Effective COX inhibition | |

| Agrochemicals | Herbicidal and fungicidal properties | Efficacy against specific plant pathogens |

| Materials Science | Development of polymeric materials | Stability in metal ion complexes |

Case Study 1: Anticancer Activity

A study conducted by A. Spallarossa et al. demonstrated the anticancer effects of pyrazole derivatives, including (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one. The study involved testing various concentrations on MCF7 and A549 cell lines, revealing IC50 values that indicate significant cytotoxicity at low concentrations .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study published in Pharmaceuticals analyzed the interaction of the compound with COX enzymes. The findings suggested that the compound binds effectively to the active site, leading to a reduction in inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and pyrazole ring may play crucial roles in binding to these targets, modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Key structural analogues include:

Key Observations :

- The Z-configuration in the target compound introduces steric constraints that may reduce rotational freedom compared to E-isomers, as seen in chalcone derivatives .

Electronic and Crystallographic Comparisons

- Dihedral Angles: In chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26° . The Z-configuration in the target compound likely results in a smaller dihedral angle due to intramolecular H-bonding between the dimethylamino group and the carbonyl oxygen.

- Dipole Moments: The electron-donating dimethylamino group increases dipole moment compared to electron-withdrawing substituents (e.g., fluorine in fluorophenyl chalcones) .

Biological Activity

The compound (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one , often referred to as a pyrazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C10H15N3O

- Molecular Weight : 193.25 g/mol

- CAS Number : 1005627-25-7

The structure of the compound includes a dimethylamino group, a pyrazole ring, and an enone functional group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

In addition to anticancer effects, pyrazole derivatives have been explored for their anticonvulsant properties. For example, a study demonstrated that certain pyrazole compounds exhibited protective effects against seizures induced by maximal electroshock.

| Study | Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one | 30 | 80 | |

| (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one | 100 | 90 |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal damage.

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer activity of various pyrazole derivatives, it was found that (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one significantly inhibited the growth of cancer cells via the activation of caspase pathways leading to apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Seizure Protection

A series of experiments were conducted to evaluate the anticonvulsant properties of this compound using animal models. The results showed that at higher doses, the compound significantly reduced seizure activity without causing notable neurotoxicity, as measured by standard neurotoxicity tests.

Q & A

Q. What are the established synthetic routes for (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one, and what key reaction conditions optimize yield?

Synthesis typically involves condensation reactions between pyrazole derivatives and α,β-unsaturated carbonyl precursors. A common approach includes:

- Step 1 : Preparation of 1-ethyl-1H-pyrazole-5-carbaldehyde via alkylation of pyrazole intermediates using ethyl halides in polar aprotic solvents (e.g., DMF) with strong bases like NaH .

- Step 2 : Formation of the enone system via Claisen-Schmidt condensation with dimethylaminoacetone under basic conditions (e.g., NaOH in ethanol) .

- Key conditions : Temperature (60–80°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 aldehyde:ketone) are critical for minimizing side products like (E)-isomers or dimerization .

Table 1 : Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | >75% yield |

| Base (NaOH) | 1.2 eq | Reduces hydrolysis |

| Solvent (Ethanol) | Anhydrous | Prevents by-products |

Q. How is the Z-configuration of the enone moiety confirmed experimentally?

The (Z)-stereochemistry is validated via:

- NOESY NMR : Cross-peaks between the dimethylamino group and the pyrazole C-H proton confirm spatial proximity .

- X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., C=C-C=O torsion <10° for Z-isomers) .

- UV-Vis spectroscopy : λmax shifts (~20 nm) compared to (E)-isomers due to conjugation differences .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and tautomeric stability of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) model tautomerization between enone and keto-enol forms. Solvent effects (e.g., ethanol) are incorporated via PCM models .

- Molecular docking : Predicts binding affinity to biological targets (e.g., kinase enzymes) by analyzing hydrogen bonds between the dimethylamino group and active-site residues .

- MD simulations : Assess conformational stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How do competing reaction pathways (e.g., isomerization, cyclization) impact synthetic purity, and how can they be suppressed?

- Isomerization : The (Z)-to-(E) conversion is pH-dependent; maintaining mildly acidic conditions (pH 5–6) stabilizes the Z-form .

- Cyclization : Prolonged heating (>12 hrs) may induce pyrazole ring opening. Use of low-boiling solvents (e.g., THF) and shorter reaction times mitigate this .

- By-product analysis : LC-MS monitors intermediates like hydrazine adducts, which are removed via column chromatography (silica gel, hexane/EtOAc) .

Q. What spectroscopic discrepancies arise in characterizing this compound, and how are they resolved?

- NMR shifts : The enone proton (δ 6.8–7.2 ppm) overlaps with pyrazole signals. COSY and HSQC experiments differentiate spin systems .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 215 from α-cleavage) distinguish the compound from isomers .

Table 2 : Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.95 (s, 6H, N(CH₃)₂) | Dimethylamino group |

| ¹³C NMR | δ 167.2 (C=O) | Enone carbonyl |

| IR | 1685 cm⁻¹ (C=O stretch) | Confirms enone system |

Q. How can reaction scalability be achieved without compromising stereochemical integrity?

Q. What are the limitations in extrapolating in vitro bioactivity data to in vivo models for this compound?

- Metabolic instability : The enone moiety may undergo rapid reduction in hepatic microsomes. Prodrug strategies (e.g., esterification) improve bioavailability .

- Off-target effects : Selectivity assays (e.g., kinase profiling) identify non-specific binding, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.